(2-Bromothiazol-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of N-bromosuccinimide (NBS) in DMSO under microwave irradiation, as described in the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols . This method showcases a strategy that could potentially be adapted for the synthesis of (2-Bromothiazol-4-yl)methanol, considering the role of NBS as a brominating agent and DMSO as a solvent that can facilitate nucleophilic reactions.
Molecular Structure Analysis
While the molecular structure of (2-Bromothiazol-4-yl)methanol is not directly discussed, the structure of the ethane-1,2-diaminium cation in the first paper indicates the presence of N—H⋯O hydrogen bonds, which are a common feature in many organic compounds. This suggests that (2-Bromothiazol-4-yl)methanol may also exhibit hydrogen bonding, affecting its molecular conformation and interactions.
Chemical Reactions Analysis
The chemical reactions described in the second paper involve intramolecular aromatic electrophilic substitution and nucleophilic ring opening, which are types of reactions that could be relevant to the chemical behavior of (2-Bromothiazol-4-yl)methanol. These reactions are important for the formation of heterocyclic compounds, which include thiazole derivatives like (2-Bromothiazol-4-yl)methanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Bromothiazol-4-yl)methanol are not detailed in the provided papers. However, the presence of a bromine atom and a methanol group in the molecule suggests that it would have polar characteristics and could engage in hydrogen bonding, affecting its solubility and boiling point. The halogen bond and Br⋯Br interaction mentioned in the first paper could also be indicative of the types of non-covalent interactions that (2-Bromothiazol-4-yl)methanol might participate in.
Scientific Research Applications
Synthesis of Organic Compounds
(2-Bromothiazol-4-yl)methanol is involved in the synthesis of various organic compounds. For example, it is used in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols. This process, which involves the reaction with (4-bromobut-2-ynyl)trimethylsilane, yields compounds with good enantioselectivities and tolerates a broad range of functionalities (Durán-Galván & Connell, 2010).
Preparation of Imidazole Derivatives
Another application is in the preparation of imidazole derivatives. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives are prepared using 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These derivatives can be converted into carbonyl compounds, serving as a masked form of the carbonyl group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Development of Chelating Ligands
(2-Bromothiazol-4-yl)methanol has potential in the development of chelating ligands. A study described the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, highlighting its use as a precursor for biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
Synthesis of Complex Chemical Structures
This compound also plays a role in synthesizing complex chemical structures. For example, research on the synthesis and application of imidazole derivatives demonstrates its versatility in forming more intricate chemical systems (Katritzky, Sławiński, Brunner, & Gorun, 1989).
Catalyst in Organic Reactions
Moreover, (2-Bromothiazol-4-yl)methanol is utilized as a catalyst or intermediate in various organic reactions. It is employed in the synthesis of 2-Bromo-Thiazole-4-Carboxylic Acid through a method involving saponification in potash-methanol solvent (Zhou Zhuo-qiang, 2009).
Synthesis of Block Copolymers
Its utility extends to the synthesis of block copolymers, as seen in studies involving imidazolium-based ionic liquid monomers, where it is used in polymerization processes (Vijayakrishna et al., 2008).
properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHIGOLOLSXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376812 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromothiazol-4-yl)methanol | |
CAS RN |
5198-86-7 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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